An In-Depth Technical Guide to 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid: Properties, Synthesis, and Biological Potential
An In-Depth Technical Guide to 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is a conformationally restricted, spirocyclic amino acid derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its rigid three-dimensional structure offers a unique scaffold for the design of novel therapeutic agents, particularly in the development of protease and kinase inhibitors. This technical guide provides a comprehensive overview of the known properties, synthetic considerations, and potential biological applications of this compound, aiming to equip researchers and drug development professionals with the critical information needed to leverage its potential in their programs. While detailed experimental protocols for its synthesis and specific biological activity data remain limited in publicly accessible literature, this document consolidates available information and provides a framework for its application in drug discovery.
Core Properties
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 6-(tert-butoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid | [] |
| CAS Number | 1251002-42-2 | [2] |
| Molecular Formula | C₁₃H₂₁NO₄ | |
| Molecular Weight | 255.31 g/mol | |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | |
| Storage | 2-8 °C | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC(C2)C(O)=O)C1 | [3] |
| InChI | InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-5-4-13(8-14)6-9(7-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |
| InChI Key | QLUYLNWFJLLXOV-UHFFFAOYSA-N | [][2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid. Key spectral data are presented below.
| Spectroscopy | Data | Interpretation | Reference |
| ¹H NMR (400 MHz, CD₃OD) | δ 4.90 (s, 2H), 4.20 (s, 4H), 4.09 (s, 4H), 1.42 (s, 9H) | The singlet at 1.42 ppm corresponds to the nine protons of the Boc protecting group. The signals between 4.09 and 4.90 ppm are attributed to the protons of the spirocyclic core. | [2] |
| Mass Spectrometry (ESI) | m/z 256.2 [M+H]⁺ | The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of 255.31. | [2] |
| Infrared (IR) Spectroscopy | Peaks at 1720 cm⁻¹ and 1685 cm⁻¹ | The peak at 1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the Boc group, while the peak at 1685 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[2] Carboxylic acid O-H stretches typically appear as a very broad band in the region of 3300-2500 cm⁻¹.[4] | [2][4] |
Synthesis and Chemical Reactivity
Synthetic Approaches
A potential synthetic workflow, based on general principles of organic synthesis and literature on related compounds, is outlined below.
Caption: A conceptual workflow for the synthesis of the target compound.
Chemical Reactivity
The chemical reactivity of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is dictated by its two primary functional groups: the Boc-protected amine and the carboxylic acid.
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Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free secondary amine, which can then be further functionalized.
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Amide Coupling: The carboxylic acid moiety is a handle for forming amide bonds with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This is a key reaction for incorporating the spirocyclic scaffold into larger molecules.
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Esterification: The carboxylic acid can be converted to various esters, which can serve as protecting groups or modulate the compound's physicochemical properties.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol.
Biological and Medicinal Chemistry Applications
Role as a Building Block in Drug Discovery
Spirocyclic scaffolds, such as the aza-spiro[3.4]octane core, are of significant interest in drug discovery due to their inherent three-dimensionality.[6] This rigid, non-planar structure allows for a more precise orientation of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of spirocyclic fragments can also improve physicochemical properties, such as solubility and metabolic stability, and provide novel intellectual property.
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid serves as a valuable building block for introducing this spirocyclic motif into drug candidates.[2] It is particularly noted for its application in the development of protease and kinase inhibitors.[2]
Potential Biological Targets and Signaling Pathways
While specific biological data for the title compound is not publicly available, derivatives of the closely related 2,6-diazaspiro[3.4]octane scaffold have shown activity against the malaria parasite Plasmodium falciparum.[6] Mechanistic studies on these analogs implicated the P. falciparum cyclic amine resistance locus in their mode of action.[6]
The general utility of spirocyclic compounds in modulating various biological pathways suggests that derivatives of 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid could potentially interact with a range of enzymes and receptors. The logical progression for investigating its biological potential is outlined in the workflow below.
Caption: A typical workflow for utilizing the title compound in drug discovery.
Experimental Protocols (Hypothetical)
Hypothetical Protocol for Amide Coupling
This protocol describes the general procedure for coupling 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid with a primary or secondary amine.
Materials:
-
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid
-
Amine of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
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Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve 6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq) to the solution.
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Add DIPEA (2.0 eq) to the reaction mixture.
-
In a separate vial, dissolve HATU (1.2 eq) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Hypothetical Protocol for Boc-Deprotection
This protocol outlines a standard procedure for the removal of the Boc protecting group.
Materials:
-
Boc-protected substrate
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
Procedure:
-
Dissolve the Boc-protected 6-aza-spiro[3.4]octane derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise to the stirred solution (typically 20-50% v/v).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.
Conclusion
6-Boc-6-aza-spiro[3.4]octane-2-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a unique scaffold for the design of novel therapeutics with potentially improved pharmacological properties. While detailed synthetic and biological data for this specific compound are not extensively documented in the public domain, this guide consolidates the available information and provides a framework for its application. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.
References
- 2. 6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid | 1251002-42-2 | Benchchem [benchchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
